molecular formula C7H10N2O B1274219 5-Amino-2-ethoxypyridine CAS No. 52025-34-0

5-Amino-2-ethoxypyridine

Cat. No. B1274219
CAS RN: 52025-34-0
M. Wt: 138.17 g/mol
InChI Key: UXIPFCIFZLFXNC-UHFFFAOYSA-N
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Description

5-Amino-2-ethoxypyridine is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is a liquid with a yellow-brown appearance .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-ethoxypyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2-ethoxy group and the 5-amino group are attached to this ring .

Scientific Research Applications

Synthesis and Chemical Properties

5-Amino-2-ethoxypyridine has been studied primarily for its synthetic potential and chemical properties. It can be synthesized from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine, offering a satisfactory preparation method (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010). Another synthesis approach involves the amination of bromo-derivatives of pyridine, potentially involving intermediates like pyridyne (Pieterse & Hertog, 2010).

Applications in Material Science

5-Amino-2-ethoxypyridine derivatives have been investigated for applications in material science. For instance, a derivative with second-order NLO (nonlinear optical) applications in solution and bulk has been synthesized, offering potential use in photonics and optoelectronics (Kolev et al., 2008).

Biological and Pharmacological Research

In biological and pharmacological research, certain derivatives of 5-Amino-2-ethoxypyridine have shown potential. For example, some 4-substituted-N1-2-pyridylsulfanilamide derivatives synthesized from 2-Amino-4-ethoxycarbonylpyridine demonstrated preliminary antibacterial activity, particularly against B. subtilis (El-Salam & Mohamed, 2005). Additionally, a series of thiazolidine-2,4-dione derivatives containing 2-amino-5-ethoxypyridine moieties have been synthesized and evaluated for oral hypoglycemic activity, showing significant blood glucose-lowering effects in experimental models (Roy et al., 2013).

Spectroscopic Studies

Spectroscopic studies involving 5-amino-2-ethoxypyridine have contributed to understanding charge transfer interactions in different solvents, providing insights into the compound's behavior in various chemical environments (Alghanmi & Habeeb, 2015).

Safety And Hazards

The safety data sheet suggests avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

6-ethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIPFCIFZLFXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199995
Record name Pyridine, 5-amino-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-ethoxypyridine

CAS RN

52025-34-0
Record name 6-Ethoxypyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52025-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-amino-2-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 5-amino-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-ethoxy-5-nitropyridine (3.60 g) and 10% Pd/C (360 mg) in ethanol (40 mL) was placed in a Paar bottle and shaken under hydrogen (50 PSI) for 16 h. The mixture was filtered through Celite using dichloromethane and concentrated to give 2.892 g of 2-ethoxy-5-aminopyridine as a gold solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
360 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
金田清臣 - Wako Organic Square 21, 2007 - labchem-wako.fujifilm.com
目 次 Page 1 目 次 特別講座 Ru固定化HAP-磁性ナノ粒子ハイブリッド触媒による高効率・高選択的アルコール酸化反応 大阪大学 太陽エネルギー化学研究センター特任教授 金田 清臣.....................…
Number of citations: 2 labchem-wako.fujifilm.com

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